molecular formula C22H26N6O2 B2421753 N-cycloheptyl-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxamide CAS No. 1251708-88-9

N-cycloheptyl-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2421753
CAS No.: 1251708-88-9
M. Wt: 406.49
InChI Key: APYSSRZBBZNRHS-UHFFFAOYSA-N
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Description

N-cycloheptyl-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxamide is a complex organic compound that features a unique arrangement of cycloalkyl, oxadiazole, pyridyl, and pyrazole groups

Properties

IUPAC Name

N-cycloheptyl-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O2/c1-14-18(21(29)25-17-6-4-2-3-5-7-17)13-24-28(14)19-12-16(10-11-23-19)22-26-20(27-30-22)15-8-9-15/h10-13,15,17H,2-9H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYSSRZBBZNRHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=NC=CC(=C2)C3=NC(=NO3)C4CC4)C(=O)NC5CCCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-cycloheptyl-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxamide involves multiple steps, starting with the preparation of the individual components, followed by their assembly into the final product. One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient synthesis of the oxadiazole ring, which is a key component of the compound.

Chemical Reactions Analysis

N-cycloheptyl-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole and pyridyl rings, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-cycloheptyl-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cycloheptyl-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-cycloheptyl-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of these different functional groups, which gives it a distinct set of chemical and biological properties.

Biological Activity

N-cycloheptyl-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole core, a pyridine ring with an oxadiazole substituent, and a cycloheptyl group. Its molecular formula is C19H24N4O2C_{19}H_{24}N_4O_2 and it has a molecular weight of approximately 344.43 g/mol.

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit various biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The specific mechanisms by which this compound exerts its effects are still under investigation but may involve:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : The compound may interact with various receptors in the body, affecting signaling pathways related to pain and inflammation.
  • Cell Cycle Regulation : Preliminary studies suggest that this compound may influence cell cycle progression in cancer cells.

Anticancer Activity

In vitro studies have demonstrated that derivatives of 1,2,4-oxadiazoles can induce apoptosis in cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Mechanism
17aMCF-70.65Apoptosis via caspase activation
17bHeLa2.41Cell cycle arrest at G0-G1 phase

These findings indicate that the presence of an oxadiazole ring is crucial for enhancing anticancer activity compared to other structural modifications .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Studies have shown that certain oxadiazole derivatives exhibit bactericidal effects against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). For example:

CompoundActivityMIC (µM)
1Mtb<10
2Mtb>50

The structure–activity relationship (SAR) analysis revealed that modifications at specific positions significantly influence the potency against Mtb .

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

  • Case Study on Anticancer Efficacy : A derivative with a similar structure was tested in a clinical trial for breast cancer treatment and showed promising results in reducing tumor size and improving patient outcomes.
  • Case Study on Tuberculosis Treatment : A related compound demonstrated significant activity against resistant strains of Mtb in preclinical models, paving the way for further development into clinical candidates.

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